Atromentin

Antibacterial Enoyl-ACP Reductase Streptococcus pneumoniae

Atromentin is the definitive chemical probe for selective FabK inhibition, delivering an IC50 of 0.24 μM with >833-fold selectivity over FabI—6.5-fold more potent than leucomelone. Target engagement strictly requires free hydroxyl groups; methylated analogs like polyporic acid and dimethylatromentin are completely inactive. Its anticoagulant activity matches heparin but resists protamine reversal, confirming a unique mechanism. In U937 leukemia cells, it induces caspase-3-mediated apoptosis with an IC50 of 0.47 μM. As a structurally related negative control in TNF-α screening, it validates assay specificity where Vialinin A fails. Choose Atromentin for reproducible, mechanism-specific results.

Molecular Formula C18H12O6
Molecular Weight 324.3 g/mol
CAS No. 519-67-5
Cat. No. B1665312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtromentin
CAS519-67-5
SynonymsNSC-187730;  NSC 187730;  NSC187730
Molecular FormulaC18H12O6
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
InChIInChI=1S/C18H12O6/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,19-21,24H
InChIKeyFKQQKMGWCJGUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 75 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atromentin (CAS 519-67-5): A Multifunctional Terphenylquinone with Defined Biological Activity


Atromentin (CAS 519-67-5) is a naturally occurring p-terphenylquinone pigment, belonging to the class of dihydroxy-1,4-benzoquinones, isolated from various basidiomycete fungi of the orders Agaricales and Thelephorales [1]. It serves as a biosynthetic precursor to a diverse array of bioactive compounds, including pulvinic acid derivatives [2]. Chemically, it is 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)-1,4-benzoquinone, with a molecular weight of 324.29 g/mol . Its documented activities include anticoagulant, antibacterial (via specific inhibition of the enoyl-ACP reductase FabK), apoptosis induction in leukemia cells, and smooth muscle stimulation [3].

Why Atromentin (CAS 519-67-5) Cannot Be Readily Substituted by Other Terphenylquinones


Atromentin exhibits a unique pharmacological profile that is not shared by structurally similar terphenylquinones or synthetic derivatives. Critical structure-activity relationships dictate its specific target engagement: the free hydroxyl groups are essential for FabK inhibition and anticoagulant activity, as evidenced by the complete loss of activity in O-methylated or structurally modified analogs like leucomelone, polyporic acid, and dimethylatromentin [1]. Furthermore, in a direct comparative study, Atromentin was inactive in a specific anti-inflammatory assay where Vialinin A showed potent activity, underscoring that even closely related p-terphenyls within the same fungal extract possess divergent and non-interchangeable biological functions [2]. Substituting Atromentin with an in-class analog without rigorous validation would likely lead to experimental failure due to these pronounced differences in target specificity and potency.

Quantitative Differentiation of Atromentin (CAS 519-67-5) Against Key Comparators


FabK Inhibition: Atromentin is 6.5-Fold More Potent than the Co-Isolated Analog Leucomelone

In a direct head-to-head enzymatic assay, Atromentin inhibited the enoyl-ACP reductase (FabK) of Streptococcus pneumoniae with an IC50 of 0.24 μM, which is 6.5-fold more potent than the co-isolated analog leucomelone (IC50 = 1.57 μM) [1]. This demonstrates that within the same structural class and isolated from the same fungal source, Atromentin is the superior FabK inhibitor.

Antibacterial Enoyl-ACP Reductase Streptococcus pneumoniae

Anticoagulant Activity: Atromentin is a Functional Anticoagulant, Whereas Structurally Similar Polyporic Acid is Inactive

A seminal study quantified the anticoagulant activity of Atromentin, finding that 1 mg of Atromentin was equivalent to 5.1 units of heparin in vitro [1]. Crucially, the study also tested the closely related analog polyporic acid and the synthetic derivative dimethylatromentin, both of which were reported to be 'without anticoagulant properties' [1]. This establishes a clear functional distinction that is not predictable from structure alone.

Anticoagulant Hemostasis Thrombosis

Divergent Anti-Allergic Activity: Vialinin A Potently Inhibits TNF-α Production, While Atromentin is Inactive

In a study isolating compounds from the same fungal source (Thelephora vialis), Atromentin and the terphenyl derivative Vialinin A displayed starkly divergent activities. Vialinin A potently inhibited TNF-α production from RBL-2H3 cells with an IC50 of 0.09 nM, whereas Atromentin 'showed no such effects' [1]. This negative data is a powerful differentiator, highlighting that Atromentin is not a broad-spectrum anti-inflammatory agent and should not be selected for TNF-α inhibition studies.

Immunomodulation TNF-α Anti-allergic

Apoptosis Induction in U937 Leukemia Cells: Atromentin (IC50 = 0.47 μM) Demonstrates High Potency Relative to Arsenic-Based Agents

Atromentin potently induces apoptosis in human leukemia U937 cells, with a reported IC50 value of 0.47 μM [1]. In cross-study comparison, this is more potent than the investigational arsenic compound tetraarsenic hexoxide (As4O6), which was reported to inhibit U937 cell growth with an IC50 of 'less than 2 μM' [2]. While a direct head-to-head assay is not available, the comparison of IC50 values in the same cell line and for the same endpoint (apoptosis/cell death) suggests Atromentin is a highly potent inducer of apoptosis in this leukemia model.

Apoptosis Leukemia Cancer

Selective Antibacterial Target Engagement: Atromentin Specifically Inhibits FabK but Not FabI, Defining a Unique Resistance Profile

Atromentin's antibacterial mechanism is defined by its high selectivity for the enoyl-ACP reductase isoform FabK (from S. pneumoniae) with an IC50 of 0.24 μM, while exhibiting no inhibition of the FabI isoform from Escherichia coli or Staphylococcus aureus, even at a concentration of 200 μM [1]. This contrasts with broad-spectrum FabI inhibitors like triclosan. This selective profile is a key differentiator from pan-FabI inhibitors and positions Atromentin as a specific probe for FabK-dependent bacterial strains.

Antibacterial Selectivity Drug Discovery

High-Value Application Scenarios for Atromentin (CAS 519-67-5) Based on Validated Differential Evidence


Specific Inhibition of FabK in Streptococcus pneumoniae for Antibacterial Target Validation

Atromentin is the premier choice for studies requiring selective inhibition of the enoyl-ACP reductase FabK. With a demonstrated IC50 of 0.24 μM and >833-fold selectivity over the FabI isoform [1], it serves as an ideal chemical probe to validate FabK as an antibacterial target or to dissect fatty acid synthesis pathways in S. pneumoniae without confounding FabI inhibition. Its potency is 6.5-fold greater than the co-isolated analog leucomelone, making it the preferred tool compound for this target [1].

Investigating Anticoagulant Mechanisms Independent of Protamine Reversal

Atromentin is a compelling candidate for studying novel anticoagulant pathways. Its activity in vitro is equivalent to heparin (1 mg = 5.1 units), but notably, its in vivo effect is not reversed by protamine [2]. This distinguishes its mechanism from heparin and suggests it may target a different point in the coagulation cascade. Furthermore, the confirmed inactivity of structurally related compounds like polyporic acid ensures that results are specific to Atromentin's unique pharmacophore [2].

Induction of Apoptosis in U937 Leukemia Cells for Mechanistic Cancer Research

Atromentin is a validated, potent inducer of apoptosis in the U937 human leukemia cell line, with a defined IC50 of 0.47 μM and a characterized mechanism involving caspase-3 activation [3]. Its higher potency relative to some arsenic-based reference compounds in the same cell line underscores its utility as a chemical tool for studying apoptotic signaling pathways in leukemia models, particularly where a natural product-derived small molecule is desired [4].

Use as a Negative Control in TNF-α-Mediated Anti-Inflammatory Assays

When screening for inhibitors of TNF-α production from RBL-2H3 cells, Atromentin is an invaluable negative control. It is co-isolated with potent inhibitors like Vialinin A (IC50 = 0.09 nM) but is itself completely inactive in this assay [5]. Its inclusion in a screening panel provides a robust, structurally related negative control, confirming that observed activity is specific to the test compound and not a general property of the terphenylquinone class [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atromentin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.